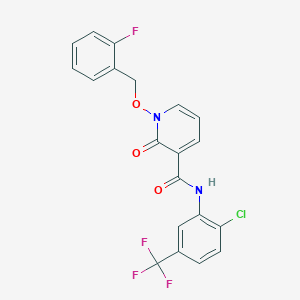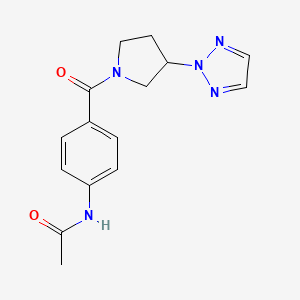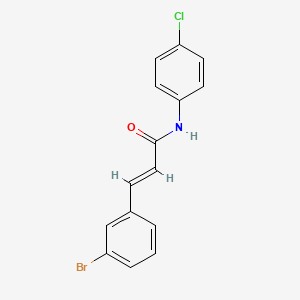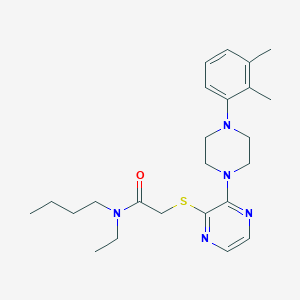![molecular formula C15H15F5O2 B2717124 2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid CAS No. 2251053-91-3](/img/structure/B2717124.png)
2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid
カタログ番号 B2717124
CAS番号:
2251053-91-3
分子量: 322.275
InChIキー: XDNHJUVBFOYYMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid” is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C15H15F5O2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon–carbon bonds. This reaction involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .科学的研究の応用
Environmental Persistence and Bioaccumulation of Perfluorinated Acids
- Environmental Impact and Bioaccumulation : A critical review comparing regulatory criteria and persistent lipophilic compounds highlighted the environmental persistence of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), focusing on their bioaccumulation potential. The study indicated that while PFASs, similar in structure to the compound , are environmentally persistent, PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Applications and Effects of Organic Acids in Industrial Processes
- Use in Acidizing Operations : Research on organic acids, including acetic acid, highlighted their application in acidizing operations for carbonate and sandstone formations in the oil and gas industry. The review elucidates the advantages of using less corrosive organic acids over hydrochloric acid in certain industrial applications, suggesting a potential area of interest for the application of similar chemical compounds (Alhamad et al., 2020).
Degradation and Treatment of Perfluoroalkyl Chemicals
- Microbial Degradation of Polyfluoroalkyl Chemicals : A review of the microbial degradation of polyfluoroalkyl chemicals in the environment emphasized the transformation of these compounds into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This research could provide insights into the environmental fate and potential treatment strategies for compounds with similar structures (Liu & Mejia Avendaño, 2013).
Fluorinated Alternatives and Environmental Concerns
- Fluorinated Alternatives to PFCAs and PFSAs : A study reviewing fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonates, as well as their potential precursors, discussed the transition from legacy PFAS to newer compounds. The review highlighted the need for further research to assess the safety of these replacements for human health and the environment (Wang et al., 2013).
特性
IUPAC Name |
2-[4,4-difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F5O2/c16-14(17)6-4-13(5-7-14,9-12(21)22)10-2-1-3-11(8-10)15(18,19)20/h1-3,8H,4-7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNHJUVBFOYYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)



![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)




![4-Cyclopropyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2717060.png)
![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)